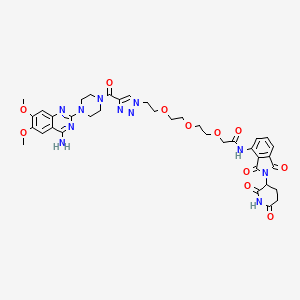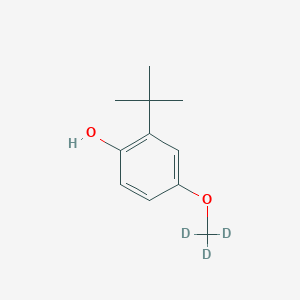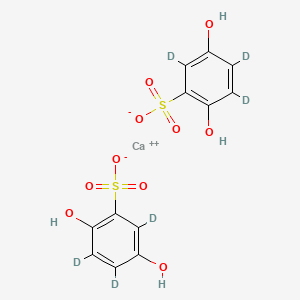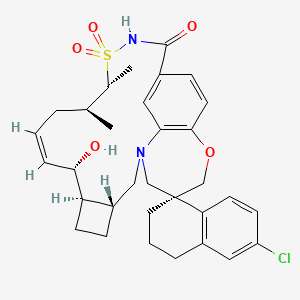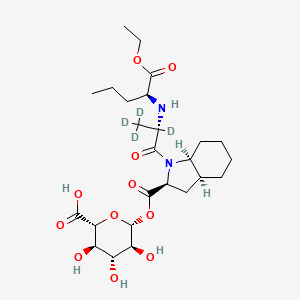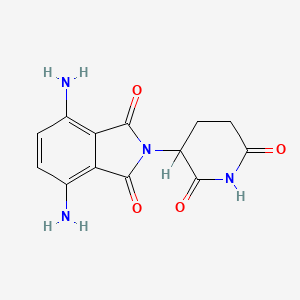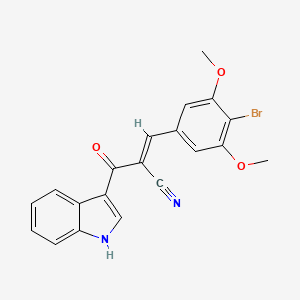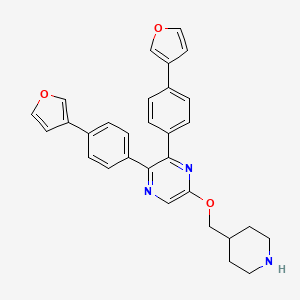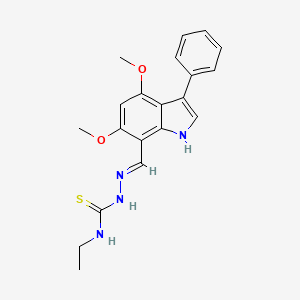
AChE-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE-IN-8 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has garnered significant attention due to its potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby enhancing cognitive functions and memory.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-8 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Acetic acid or a mixture of acetic acid and water
Catalyst: Manganese(III) acetate
The reaction proceeds through the formation of a radical intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using column chromatography or recrystallization
Quality control: Ensuring the purity and consistency of the final product through analytical techniques such as HPLC and NMR spectroscopy
Analyse Chemischer Reaktionen
Types of Reactions
AChE-IN-8 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its corresponding oxidized form.
Reduction: Reducing agents can convert this compound back to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products
Wissenschaftliche Forschungsanwendungen
AChE-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying radical cyclization reactions and the development of new synthetic methodologies.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems, including cell cultures and animal models.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease by enhancing cognitive functions and memory.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities.
Wirkmechanismus
AChE-IN-8 exerts its effects by inhibiting the enzyme acetylcholinesterase. The mechanism involves:
Binding: this compound binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine.
Inhibition: This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive functions.
Molecular Targets: The primary molecular target is acetylcholinesterase, but this compound may also interact with other proteins and receptors involved in cholinergic signaling pathways.
Vergleich Mit ähnlichen Verbindungen
AChE-IN-8 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. While all these compounds share the common goal of inhibiting acetylcholinesterase, this compound is unique due to its:
Structure: this compound has a distinct chemical structure that allows for specific interactions with acetylcholinesterase.
Potency: It exhibits higher potency and selectivity compared to some other inhibitors.
Applications: Its unique properties make it suitable for a broader range of applications in research and industry.
Similar Compounds
Donepezil: A reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based inhibitor that provides dual inhibition of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that acts as a reversible competitive inhibitor of acetylcholinesterase and also modulates nicotinic receptors.
Eigenschaften
Molekularformel |
C20H22N4O2S |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1-[(E)-(4,6-dimethoxy-3-phenyl-1H-indol-7-yl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C20H22N4O2S/c1-4-21-20(27)24-23-12-15-16(25-2)10-17(26-3)18-14(11-22-19(15)18)13-8-6-5-7-9-13/h5-12,22H,4H2,1-3H3,(H2,21,24,27)/b23-12+ |
InChI-Schlüssel |
IHBOSFVKZFSQRM-FSJBWODESA-N |
Isomerische SMILES |
CCNC(=S)N/N=C/C1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3 |
Kanonische SMILES |
CCNC(=S)NN=CC1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


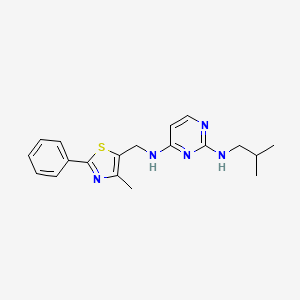
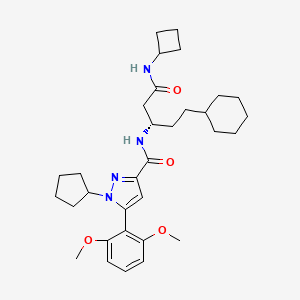
![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
